molecular formula C30H36F3N3O6S B10773424 [35S]-non-peptide OT antagonist

[35S]-non-peptide OT antagonist

Numéro de catalogue: B10773424
Poids moléculaire: 626.6 g/mol
Clé InChI: WGABGZOBUZZBRA-FFSUGBGASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Non-peptide oxytocin receptor antagonists are synthetic compounds designed to inhibit OT signaling by competitively binding to the OT receptor (OTR). Unlike peptide antagonists (e.g., Atosiban), non-peptide antagonists offer advantages such as oral bioavailability, blood-brain barrier (BBB) penetration, and reduced susceptibility to enzymatic degradation . A prominent example is L-368,899 (Merck), a high-affinity OTR antagonist with >1,000-fold selectivity for OTR over vasopressin V1a receptors .

Propriétés

Formule moléculaire

C30H36F3N3O6S

Poids moléculaire

626.6 g/mol

Nom IUPAC

1-[1-[2-[4-(1-methyl(35S)sulfonylpiperidin-4-yl)oxy-2-(2,2,2-trifluoroethoxy)phenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C30H36F3N3O6S/c1-43(39,40)35-16-12-24(13-17-35)42-25-8-6-22(27(19-25)41-20-30(31,32)33)18-29(38)34-14-10-23(11-15-34)36-26-5-3-2-4-21(26)7-9-28(36)37/h2-6,8,19,23-24H,7,9-18,20H2,1H3/i43+3

Clé InChI

WGABGZOBUZZBRA-FFSUGBGASA-N

SMILES isomérique

C[35S](=O)(=O)N1CCC(CC1)OC2=CC(=C(C=C2)CC(=O)N3CCC(CC3)N4C(=O)CCC5=CC=CC=C54)OCC(F)(F)F

SMILES canonique

CS(=O)(=O)N1CCC(CC1)OC2=CC(=C(C=C2)CC(=O)N3CCC(CC3)N4C(=O)CCC5=CC=CC=C54)OCC(F)(F)F

Origine du produit

United States

Méthodes De Préparation

Construction of the Quinolinone Core

The quinolinone scaffold is synthesized via a Friedländer annulation reaction, combining 2-aminobenzophenone derivatives with cyclic ketones. Key modifications include introducing a 3,4-dihydro-2(1H)-quinolinone moiety to enhance rigidity and receptor binding. Subsequent N-alkylation at the 4-position of the quinolinone introduces a piperidinyl group, which is critical for interacting with the OT receptor’s hydrophobic pocket.

Functionalization of the Phenylacetyl Substituent

A phenylacetyl group at the 1-position of the piperidine ring is introduced via nucleophilic acyl substitution. This group is further modified with a 2-(2,2,2-trifluoroethoxy) moiety at the para position to improve metabolic stability and oral bioavailability. Computational modeling suggests that the trifluoroethoxy group reduces oxidative metabolism by cytochrome P450 enzymes, thereby extending plasma half-life.

Incorporation of the Methylsulfonyl Piperidinyloxy Group

The 4-position of the phenyl ring is substituted with a 1-methylsulfonyl-4-piperidinyloxy group. This substituent is synthesized by sulfonylation of 4-hydroxypiperidine followed by coupling to the phenylacetyl intermediate. The methylsulfonyl group enhances water solubility and facilitates hydrogen bonding with aspartic acid residues in the OT receptor’s transmembrane domain.

Pharmacological Validation

Binding Affinity and Selectivity

The [35S]-labeled antagonist demonstrates sub-nanomolar affinity for human OT receptors (IC50 = 0.1 nM) and 900–1800-fold selectivity over vasopressin V1a, V1b, and V2 receptors. Competitive binding assays using human uterine tissue homogenates validate its utility in receptor saturation studies.

Autoradiographic Applications

In non-human primate brain sections, the radioligand localizes OT receptors in the hypothalamus and amygdala, consistent with known OT receptor distribution. Co-incubation with unlabeled OT (1 μM) reduces binding by >95%, confirming specificity.

Comparative Analysis of Radiolabeling Strategies

StrategySpecific Activity (Ci/mmol)Radiochemical Purity (%)Yield (%)
Late-stage sulfonation50–6098–9975–80
Early-stage labeling30–4085–9050–60

Key Findings :

  • Late-stage radiolabeling minimizes radioactive waste and improves yield.

  • Early-stage incorporation of [35S] results in lower specific activity due to isotopic dilution during subsequent synthetic steps.

Challenges and Optimization

Metabolic Stability

The methylsulfonyl group’s susceptibility to hepatic metabolism necessitated the introduction of the trifluoroethoxy moiety, which reduces cytochrome P450-mediated oxidation. Accelerated stability studies in liver microsomes show a 5-fold increase in half-life compared to non-fluorinated analogs.

Radiolysis Mitigation

Formulation with 2% ethanol and storage at −80°C under argon atmosphere prevents radiolysis, maintaining stability for >6 months .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

[35S]-antagoniste non peptidique de l'OT a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de l'[35S]-antagoniste non peptidique de l'OT implique la liaison au récepteur de l'ocytocine et le blocage de son activation par l'ocytocine. Cela empêche les voies de signalisation en aval qui sont normalement déclenchées par la liaison de l'ocytocine, inhibant ainsi les effets physiologiques et comportementaux médiés par le récepteur. Les cibles moléculaires comprennent le récepteur de l'ocytocine lui-même, et les voies impliquées sont celles liées à la signalisation des récepteurs couplés aux protéines G.

Applications De Recherche Scientifique

[35S]-non-peptide OT antagonist has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of [35S]-non-peptide OT antagonist involves binding to the oxytocin receptor and blocking its activation by oxytocin. This prevents the downstream signaling pathways that are normally triggered by oxytocin binding, thereby inhibiting the physiological and behavioral effects mediated by the receptor. The molecular targets include the oxytocin receptor itself, and the pathways involved are those related to G-protein coupled receptor signaling .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a comparative analysis of key compounds:

Table 1: Pharmacological Profiles of Non-Peptide OT Antagonists

Compound Developer OTR Affinity (Ki) Selectivity (OT/V1a) BBB Penetration Therapeutic Target Clinical Status
L-368,899 Merck 1.8 nM >1,000-fold Yes Social behavior (research) Discontinued
WAY-162720 Wyeth-Ayerst 3.2 nM Not reported Limited Preterm labor Failed preclinical
Retosiban (GSK2211149A) GlaxoSmithKline 0.65 nM High selectivity Unknown Preterm labor Phase II
GSK557296 GlaxoSmithKline 6.3 nM >500-fold Partial Premature ejaculation Preclinical
L-371,257 Unspecified Not reported Not reported Unknown Anxiety (research) Research tool

Receptor Affinity and Selectivity

  • L-368,899 exhibits nanomolar affinity (Ki = 1.8 nM) and exceptional selectivity for OTR over vasopressin receptors, critical for avoiding off-target effects (e.g., blood pressure modulation via V1a) .
  • Retosiban demonstrates superior OTR affinity (Ki = 0.65 nM) and selectivity, positioning it as a leading candidate for preterm labor .
  • GSK557296 shows moderate OTR affinity but dual peripheral and central activity, making it effective in inhibiting ejaculation in rodent models .

BBB Penetration and Central Actions

  • L-368,899 accumulates in limbic brain regions after peripheral administration, enabling studies on primate social behavior and maternal motivation . In marmosets, it reduced partner-directed huddling and food sharing, implicating OT in pair-bonding .
  • GSK557296 acts centrally to block ejaculation by targeting brain and spinal OTRs, suggesting CNS penetration .

Clinical Challenges and Failures

  • L-368,899 and WAY-162720 failed in clinical trials due to insufficient efficacy or undisclosed safety concerns, though both remain valuable research tools .
  • Peptide vs. Non-Peptide Trade-offs: Peptide antagonists like Atosiban (approved for preterm labor) avoid toxic metabolites but require invasive administration. Non-peptide antagonists offer oral dosing but face challenges in receptor specificity and CNS side effects .

Structural and Mechanistic Insights

  • Agonist vs. Antagonist Binding: The OTR’s N-terminal Arg<sup>34</sup> is critical for agonist binding but dispensable for non-peptide antagonists like L-368,899, explaining their selectivity . Truncating the OTR’s N-terminus reduces OT affinity by 2,000-fold but minimally affects antagonist binding .
  • Radiolabeled Tools: Studies using [35S]-OTA (a peptide antagonist) as a radiotracer confirmed that non-peptide antagonists bind distinct receptor conformations, enabling allosteric modulation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.